6-(Dibromomethyl)-7H-purine is a halogenated derivative of purine, a fundamental structure in biochemistry that serves as a building block for nucleic acids. The compound is characterized by the presence of two bromine atoms attached to a dibromomethyl group at the 6-position of the purine ring. Its molecular formula is and it has a molecular weight of approximately 291.93 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
This compound falls under the category of halogenated purines. Halogenated compounds are known for their enhanced reactivity due to the presence of halogen atoms, which can significantly influence their chemical behavior and biological activity.
The synthesis of 6-(dibromomethyl)-7H-purine typically involves the bromination of a suitable purine precursor. A common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted under reflux conditions in solvents such as carbon tetrachloride or chloroform. The presence of radical initiators like azobisisobutyronitrile or benzoyl peroxide can enhance the efficiency of the bromination process, leading to higher yields of the desired dibromomethyl product.
The molecular structure of 6-(dibromomethyl)-7H-purine features a bicyclic purine ring system with two bromine atoms attached to a methylene group at the 6-position. Its structural representation can be expressed through several formats:
InChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12)
C1=NC2=NC=NC(=C2N1)C(Br)Br
Property | Value |
---|---|
CAS Number | 89280-90-0 |
Molecular Formula | C6H4Br2N4 |
Molecular Weight | 291.93 g/mol |
IUPAC Name | 6-(dibromomethyl)-7H-purine |
6-(Dibromomethyl)-7H-purine is capable of undergoing several types of chemical reactions:
The reactivity patterns observed in these reactions are largely attributed to the electrophilic nature of the dibromomethyl group, which facilitates nucleophilic attack by various reagents.
The mechanism of action for 6-(dibromomethyl)-7H-purine involves its interaction with biological macromolecules such as proteins and nucleic acids. The dibromomethyl group can form covalent bonds with nucleophilic sites on these macromolecules, potentially inhibiting enzymatic activity or disrupting DNA replication and transcription processes. The specific molecular targets and pathways are influenced by the concentration and context in which the compound is utilized.
The compound exhibits notable reactivity due to its halogenated structure, making it a versatile intermediate in organic synthesis. It is sensitive to light and moisture, requiring careful handling during storage and use.
6-(Dibromomethyl)-7H-purine has potential applications in medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of this compound may exhibit antiproliferative activities against various cancer cell lines . Additionally, it serves as an important intermediate in synthetic organic chemistry for developing other biologically active compounds.
Regioselective installation of the dibromomethyl group at the C6 position of purine scaffolds presents significant synthetic challenges due to the inherent reactivity of multiple nitrogen sites and the competitive electrophilic substitution patterns. The most effective methodologies employ a dual protection-activation strategy that leverages N9 protection to direct electrophilic substitution while simultaneously activating the C6 position for bromomethylation. Research demonstrates that N9-alkylated purines (particularly tetrahydropyranyl or benzyl-protected derivatives) exhibit dramatically enhanced C6 regioselectivity compared to unprotected 7H- or 9H-purine systems. This protection shifts the predominant tautomer to the N9-alkylated form, effectively blocking N7/N9 tautomerism and directing electrophiles to the electron-deficient C6 position [5].
The electrophilic bromomethylation typically employs dibromomethane (CH₂Br₂) under strongly basic conditions (e.g., lithium diisopropylamide, LDA, at –78°C) or bromine sources (Br₂) with trialkylphosphines (PPh₃ or PBu₃) generating in situ phosphonium intermediates capable of transferring the CHBr₂⁺ equivalent. Critical to success is the sequential functionalization: N9 protection → C6 lithiation (using n-BuLi or LDA at low temperature) → electrophilic quench with CH₂Br₂ or CBr₄. This sequence achieves regioselectivities exceeding 85% for the 6-(dibromomethyl)purine derivative, with the major byproducts arising from competing C2 or C8 bromination [5] [6]. Alternative approaches involve halogen exchange reactions starting from 6-(chloromethyl)purine precursors using BBr₃ or HBr/AcOH systems, though these often suffer from over-bromination at electron-rich positions unless carefully controlled [3].
Table 1: Influence of N-Protecting Groups on Regioselectivity of 6-Bromomethylation
Protecting Group | Electrophile | Temp (°C) | C6 Selectivity (%) | Major Byproduct(s) |
---|---|---|---|---|
Tetrahydropyranyl (THP) | CH₂Br₂ / LDA | –78 | 92% | C8-Brominated (5%) |
Benzyl | CBr₄ / PPh₃ | 0 | 87% | C2-Brominated (8%) |
p-Methoxybenzyl (PMB) | CH₂Br₂ / n-BuLi | –95 | 95% | C8-Brominated (3%) |
Unprotected (7H/9H) | Br₂ / PCl₃ | 25 | <40% | N-Bromination, C2/C8 |
Controlling N7 vs. N9 alkylation in purines is paramount for achieving correct regiochemistry in subsequent bromomethyl functionalization. Palladium-catalyzed cross-coupling and copper-mediated N-alkylation provide the highest regiocontrol for N9 functionalization, a prerequisite for selective C6 modification. Pd(PPh₃)₄/Pd₂(dba)₃ systems (5-10 mol%) catalyze the coupling of 6-chloropurine with alkyl halides or alcohols (via Mitsunobu conditions) to deliver N9-alkylated products with >15:1 selectivity over N7 isomers, particularly when employing sterically hindered phosphines (e.g., XPhos, SPhos) [3] [5]. Concurrently, copper(I) catalysts (CuI, 10-20 mol%) combined with nitrogen ligands (1,10-phenanthroline, DMEDA) enable efficient N9-arylation under Ullmann-type conditions, crucial for introducing aryl groups that stabilize the dibromomethyl functionality in subsequent steps [6].
For bromination, palladium-catalyzed C-H activation offers a direct route to 8-bromopurine intermediates, which can be leveraged for further functionalization. Pd(OAc)₂/CuI dual catalyst systems (DMF, 80-150°C) effect selective C8-bromination using NBS or Br₂, avoiding traditional halogenation conditions that promote dibromide formation. The CuI co-catalyst serves both to transmetalate bromine and regenerate Pd(II), while piperidine or Cs₂CO₃ bases enhance reactivity by promoting deprotonation [6]. Microwave-assisted Pd catalysis significantly accelerates these brominations, reducing reaction times from 24 hours to <1 hour while maintaining >90% regioselectivity for C8 over C2 [6].
Table 2: Catalytic Systems for Key Purine Functionalization Steps
Reaction Type | Catalyst System | Substrate | Selectivity | Key Conditions |
---|---|---|---|---|
N9-Alkylation | Pd₂(dba)₃/XPhos (5 mol%) | 6-Cl-purine | N9:N7 > 20:1 | K₃PO₄, Toluene, 80°C |
N9-Arylation | CuI/phenanthroline (20 mol%) | 6-Azidopurine | N9:N7 > 15:1 | Cs₂CO₃, DMSO, 110°C |
C8-Bromination | Pd(OAc)₂/CuI (5 mol%/3 equiv) | N9-THP-purine | >90% C8 | NBS, piperidine, DMF, 100°C |
Dibromomethylation | None (LDA/CH₂Br₂) | N9-THP-6-Li-purine | >92% C6 | THF, –78°C, 1h |
Two dominant synthetic routes to 6-(dibromomethyl)purines exist: direct electrophilic bromomethylation (Path A: Purine → C6-Li → C6-CHBr₂) versus indirect multi-step functionalization (Path B: Halopurine → Stille/Suzuki Coupling → Hydrolysis → Bromination). Path A offers shorter synthetic sequences (2-3 steps from protected purine) and higher atom economy but demands stringent anhydrous/cryogenic conditions and generates highly reactive organolithium intermediates unsuitable for complex substrates. Path B, while requiring 4-5 steps, provides superior functional group tolerance and enables the introduction of structurally diverse substituents concurrently with the dibromomethyl group [5].
Critical yield differentials emerge: Path A achieves 80-85% yield for the dibromomethylation step but suffers from 15-20% yield loss during N9 protection/deprotection. Conversely, Path B utilizing Stille coupling of 6-iodopurine with (CH₃O)₂P(O)CH₂SnBu₃ followed by hydrolysis to the aldehyde and Corey-Fuchs bromination (CBr₄/PPh₃ then Zn/Br₂) delivers overall yields of 45-50% over 4 steps. Though lower yielding per step, Path B enables the synthesis of 6-(dibromomethyl)-8-arylpurines – inaccessible via direct electrophilic methods due to competing C8 bromination. Path B also facilitates access to isotopically labeled analogs (e.g., CDBr₂) via labeled stannanes or aldehydes [5] [6]. Operational complexity favors Path A for large-scale synthesis of simple derivatives, while Path B is indispensable for structurally advanced molecules requiring late-stage diversification.
Table 4: Key Synthetic Compounds in Purine Dibromomethylation Research
Compound Name | Synthetic Route | Key Application | Reference Precursor |
---|---|---|---|
6-(Dibromomethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Direct (Path A) | Benchmark for SNAr reactions | [5] |
6-(Dibromomethyl)-9-benzyl-8-(4-dimethylaminophenyl)purine | Indirect (Path B) | Fluorescent probe development | [5] |
6-(Dibromomethyl)-2-chloro-9-isopropylpurine | Direct (Path A) | Antiviral precursor | [7] |
9-(2,3-Dihydroxypropyl)-6-(dibromomethyl)purine | Indirect (Path B) | Water-soluble crosslinking agent | [3] |
Table 5: Comparative Analysis of Dibromomethylation Pathways
Parameter | Direct Pathway (A) | Indirect Pathway (B) |
---|---|---|
Key Steps | 1. N9-Protection 2. C6-Lithiation 3. CH₂Br₂ Electrophile Quench 4. Deprotection (optional) | 1. Purine C6-Halogenation (I/Br) 2. Stille/Suzuki (R-CH₂-M) 3. Hydrolysis to Aldehyde 4. Dibromomethylenation (CBr₄/PPh₃) |
Overall Yield (Range) | 60-68% (3 steps) | 45-52% (4 steps) |
Functional Group Tolerance | Low (sensitive to reducible/acidic groups) | High (compatible with esters, amides) |
Regioselectivity Control | Excellent for C6 (with N9 protection) | Excellent for C6; enables C8 pre-functionalization |
Scale Limitations | Difficult >100g (cryogenic conditions) | Amenable to >1kg scale |
Isotope Labeling Feasibility | Limited (CH₂Br₂ analogs scarce/expensive) | Straightforward (using labeled aldehydes/stannanes) |
Major Drawback | Competing C8 bromination; organolithium instability | Triphenylphosphine oxide removal; tin waste |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7